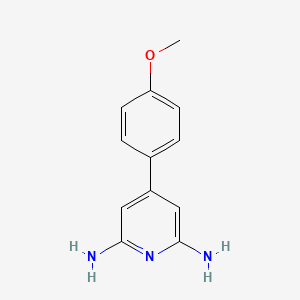![molecular formula C16H22BrF3N2O3 B12041990 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid](/img/structure/B12041990.png)
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid is a chemical compound known for its unique properties and applications in various scientific fields. It is often used in research due to its ability to interact with specific molecular targets, making it valuable in the study of biological processes and drug development.
Preparation Methods
The synthesis of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid involves several steps. One common method includes the reaction of 3-bromobenzoyl chloride with 3-(tert-butylamino)propylamine in the presence of a base to form the intermediate 3-bromo-N-[3-(tert-butylamino)propyl]benzamide. This intermediate is then treated with trifluoroacetic acid to obtain the final product .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of protein-ligand interactions and enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid involves its interaction with specific molecular targets. It is known to inhibit DNA damage response protein 53BP1, which recognizes dimethyl lysine residues on lysine 20 on histone H4 involved in double-strand DNA breaks. This inhibition is achieved through the compound’s binding to the target protein, thereby preventing its normal function and leading to downstream effects on cellular processes .
Comparison with Similar Compounds
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid can be compared with similar compounds such as:
3-bromo-4-tert-butylbenzoic acid: Similar in structure but lacks the amide and trifluoroacetic acid components.
3-(tert-butoxycarbonylamino)-1-propanol: Contains a tert-butylamino group but differs in the rest of the structure.
N-(3-hydroxypropyl)carbamic acid tert-butyl ester: Another related compound with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22BrF3N2O3 |
|---|---|
Molecular Weight |
427.26 g/mol |
IUPAC Name |
3-bromo-N-[3-(tert-butylamino)propyl]benzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H21BrN2O.C2HF3O2/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11;3-2(4,5)1(6)7/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18);(H,6,7) |
InChI Key |
DPAGQICQYYQSQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



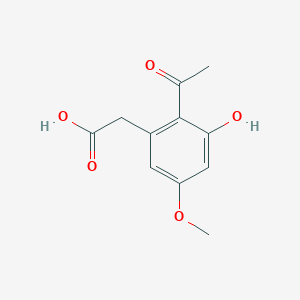
![7-hydroxy-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12041918.png)

![2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12041934.png)


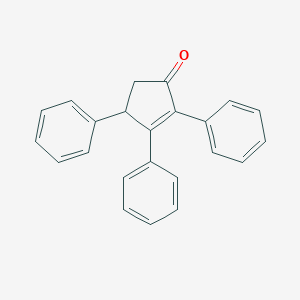
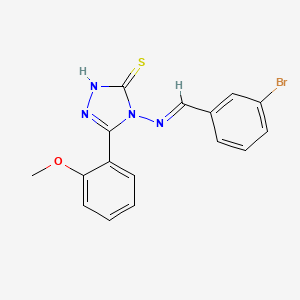
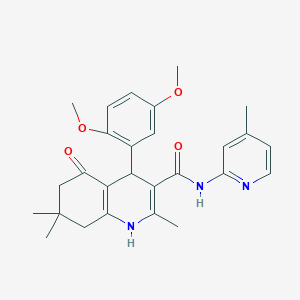

![(7E)-2-[(2-chlorophenyl)methyl]-7-[(2-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B12041982.png)
![1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid, AldrichCPR](/img/structure/B12041983.png)
